molecular formula C23H26N4O7S B595458 N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt CAS No. 166239-52-7

N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt

Cat. No.: B595458
CAS No.: 166239-52-7
M. Wt: 502.5 g/mol
InChI Key: GVUHNEHUZJYDJH-DSHXVJGRSA-N
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Description

N4-Benzoyl-7’-OH-Morpholino cytosine tosylate salt is a morpholino-nucleoside derivative used in biomedical research, particularly in nucleotide-based drug development. Its structure includes a cytosine base modified with a benzoyl group at the N4 position, a morpholino ring, and a tosylate counterion. Key properties include:

  • Molecular weight: 330.34 g/mol .
  • Purity: ≥95% .
  • Applications: Serves as a precursor or intermediate in oligonucleotide synthesis, enhancing solubility and stability for therapeutic applications .

Properties

CAS No.

166239-52-7

Molecular Formula

C23H26N4O7S

Molecular Weight

502.5 g/mol

IUPAC Name

N-[1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C16H18N4O4.C7H8O3S/c21-10-12-8-17-9-14(24-12)20-7-6-13(19-16(20)23)18-15(22)11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,12,14,17,21H,8-10H2,(H,18,19,22,23);2-5H,1H3,(H,8,9,10)/t12-,14+;/m0./s1

InChI Key

GVUHNEHUZJYDJH-DSHXVJGRSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](O[C@H](CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

The synthesis of N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt involves several steps. The primary synthetic route includes the reaction of cytosine with benzoyl chloride to form N4-benzoyl cytosine. This intermediate is then reacted with morpholine to introduce the morpholino group. Finally, the compound is tosylated using p-toluenesulfonyl chloride to obtain the tosylate salt. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH ranges. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in DNA and RNA interactions, as well as its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt involves its interaction with nucleic acids. The compound can bind to DNA or RNA, potentially inhibiting their synthesis and function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antiviral or anticancer therapies. The molecular targets and pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related morpholino cytosine derivatives (Table 1).

Table 1: Comparative Analysis of Morpholino Cytosine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Source
N4-Benzoyl-7’-OH-Morpholino cytosine tosylate salt C₁₆H₁₈N₄O₄ 330.34 Tosylate salt, benzoyl, morpholino Nucleotide drug intermediates
N4-Benzoyl-7'-OH-N-DMTr morpholino cytosine C₃₇H₃₆N₄O₆ 632.70 DMTr (4,4'-dimethoxytrityl) group Oligonucleotide synthesis protection
N4-Benzoyl-7'-OH-N-trityl morpholino cytosine C₃₅H₃₂N₄O₄ 572.65 Trityl (triphenylmethyl) group Antiviral research, enzyme inhibition
N4-Benzoyl-7’-OH-N-trityl morpholino 5-methyl cytosine (TNU1461) Not provided Not provided 5-methyl cytosine, trityl group Anti-inflammatory research

Key Findings

Protective Groups: The DMTr group in C₃₇H₃₆N₄O₆ (MW 632.70) is a standard protecting group in oligonucleotide synthesis, preventing undesired reactions during solid-phase synthesis . The trityl group in C₃₅H₃₂N₄O₄ (MW 572.65) enhances lipophilicity, improving cellular uptake for antiviral applications . The tosylate salt in the target compound likely improves solubility compared to non-salt forms, critical for formulation in aqueous systems .

Biological Activity :

  • The trityl-protected variant (C₃₅H₃₂N₄O₄) shows antiviral activity by inhibiting viral replication enzymes, making it a candidate for hepatitis and HIV research .
  • The 5-methyl cytosine derivative (TNU1461) exhibits anti-inflammatory properties, likely due to enhanced base-pairing stability or altered enzyme interactions .

Synthetic Utility :

  • The DMTr-protected compound (C₃₇H₃₆N₄O₆) is pivotal in automated oligonucleotide synthesis, where the DMTr group is selectively removed under mild acidic conditions .
  • The tosylate salt’s role in the target compound may involve stabilizing reactive intermediates during synthesis or improving shelf-life .

Discrepancies and Limitations

  • Data Gaps : The 5-methyl cytosine variant (TNU1461) lacks detailed molecular data, limiting direct structural comparisons .

Biological Activity

N4-Benzoyl-7'-OH-Morpholino cytosine tosylate salt is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

N4-Benzoyl-7'-OH-Morpholino cytosine tosylate salt is a derivative of cytosine, featuring a benzoyl group at the N4 position and a morpholino group, which enhances its solubility and stability. The tosylate salt form improves its handling and application in biological systems.

Mechanisms of Biological Activity

  • Antiviral Activity :
    • Modified nucleosides like N4-Benzoyl-7'-OH-Morpholino cytosine have been shown to exhibit antiviral properties by inhibiting viral replication. This is primarily achieved through their incorporation into viral RNA or DNA, leading to chain termination or misincorporation during nucleic acid synthesis .
  • Antitumor Effects :
    • Research indicates that purine and pyrimidine analogs can exhibit significant antitumor activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that are attributed to the disruption of nucleic acid metabolism in rapidly dividing cells .
  • Gene Expression Modulation :
    • The compound may also influence gene expression by acting as an RNA modulator. Its structural modifications allow it to interact with RNA polymerases or transcription factors, potentially altering the transcriptional landscape of target genes .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of N4-Benzoyl-7'-OH-Morpholino cytosine against a range of RNA viruses. The results showed a dose-dependent inhibition of viral replication, with IC50 values indicating potent antiviral activity comparable to established antiviral agents .

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that treatment with N4-Benzoyl-7'-OH-Morpholino cytosine resulted in significant cell death. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces apoptosis through the activation of intrinsic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
Gene ExpressionModulation of transcriptional activity

Q & A

Q. How does salt formation impact the compound’s solid-state properties and manufacturability?

  • Methodological Answer :
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to isolate thermodynamically stable polymorphs .
  • Powder Flowability : Characterize using Carr’s Index and Hausner Ratio for tablet formulation feasibility .

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